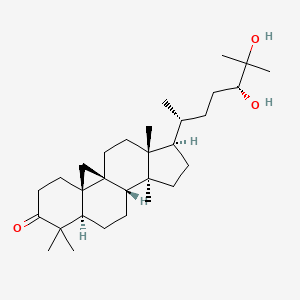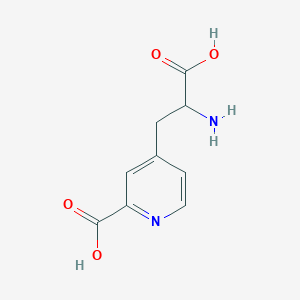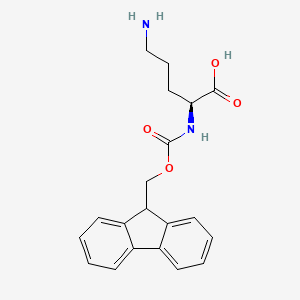
4-Pyridinemethanol, alpha-(2-(4-fluorophenyl)-5-thiazolyl)-alpha-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EN-3356 is an orally available and selective inhibitor of steroidal 17-alpha-hydroxylase/C17,20 cleavage enzyme (CYP17A1 or CYP17). It is a non-steroidal cleavage enzyme-selective compound with potential anti-androgenic and anti-tumor activity . This compound is primarily researched for its potential in treating castration-resistant prostate cancer by reducing androgen synthesis .
Preparation Methods
The synthesis of EN-3356 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
EN-3356 undergoes various chemical reactions, including:
Oxidation: EN-3356 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: EN-3356 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
EN-3356 has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of CYP17A1 enzyme.
Biology: Investigated for its effects on androgen synthesis and its potential to treat hormone-related conditions.
Medicine: Primarily researched for its potential in treating castration-resistant prostate cancer.
Industry: Utilized in the development of new therapeutic agents targeting androgen synthesis pathways.
Mechanism of Action
EN-3356 exerts its effects by selectively inhibiting the steroidal 17-alpha-hydroxylase/C17,20 cleavage enzyme (CYP17A1). This inhibition reduces the synthesis of androgens, which are critical for the growth of certain types of prostate cancer . The compound targets the CYP17A1 enzyme, blocking its activity and thereby decreasing the production of testosterone and other androgens .
Comparison with Similar Compounds
EN-3356 is unique compared to other CYP17 inhibitors due to its non-steroidal nature and selective inhibition of the CYP17A1 enzyme. Similar compounds include:
Abiraterone: A steroidal CYP17 inhibitor used in the treatment of prostate cancer.
Galeterone: An androgen receptor modulator and CYP17 lyase inhibitor with potential anti-androgen activity.
Mefentrifluconazole: A potent, selective, and orally active fungal CYP51 inhibitor. EN-3356 stands out due to its high selectivity and oral bioavailability, making it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C15H25N2+ |
|---|---|
IUPAC Name |
1-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C16H13FN2OS/c1-16(20,12-6-8-18-9-7-12)14-10-19-15(21-14)11-2-4-13(17)5-3-11/h2-10,20H,1H3 |
SMILES |
CC(C1=CC=NC=C1)(C2=CN=C(S2)C3=CC=C(C=C3)F)O |
Appearance |
Solid powder |
Synonyms |
ASN001; ASN-001; AS N001.; Unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1149837.png)
